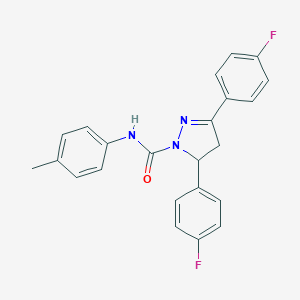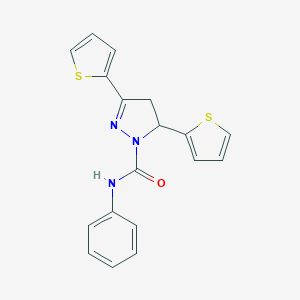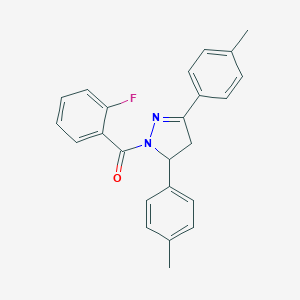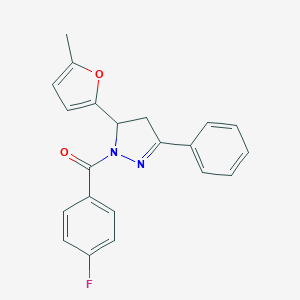![molecular formula C15H18ClN3 B292237 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine is a chemical compound that has been the subject of scientific research due to its potential biological activity. It is a naphthyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
作用機序
The mechanism of action of 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
実験室実験の利点と制限
The advantages of using 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine in lab experiments include its potential biological activity and its ability to act as a fluorescent probe for the detection of nucleic acids. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine. These include further studies on its mechanism of action, optimization of its synthesis methods, and exploration of its potential applications in the field of scientific research. Additionally, further studies are needed to fully understand its potential anticancer activity and its potential use as a fluorescent probe for the detection of nucleic acids.
合成法
The synthesis of 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine has been achieved through various methods. One of the methods involves the reaction of 4-chloro-3,7-dimethyl-1,8-naphthyridine-2-carboxylic acid with piperidine in the presence of a coupling reagent. Another method involves the reaction of 4-chloro-3,7-dimethyl-1,8-naphthyridine-2-carboxylic acid with piperidine in the presence of a base. These methods have been optimized to obtain high yields and purity of the compound.
科学的研究の応用
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine has been studied for its potential biological activity. It has been found to have antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for the detection of nucleic acids.
特性
分子式 |
C15H18ClN3 |
|---|---|
分子量 |
275.77 g/mol |
IUPAC名 |
4-chloro-3,7-dimethyl-2-piperidin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C15H18ClN3/c1-10-6-7-12-13(16)11(2)15(18-14(12)17-10)19-8-4-3-5-9-19/h6-7H,3-5,8-9H2,1-2H3 |
InChIキー |
FAVTWGFHIVCUTG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)C)N3CCCCC3 |
正規SMILES |
CC1=NC2=C(C=C1)C(=C(C(=N2)N3CCCCC3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



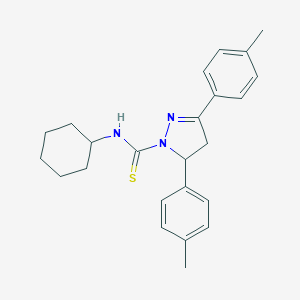
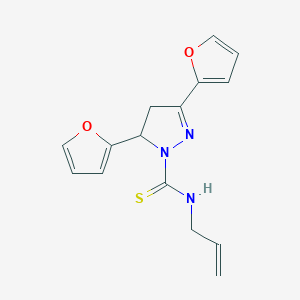
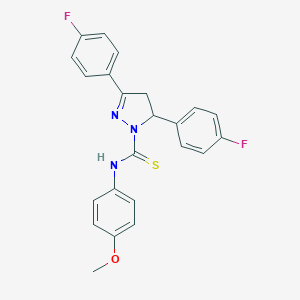
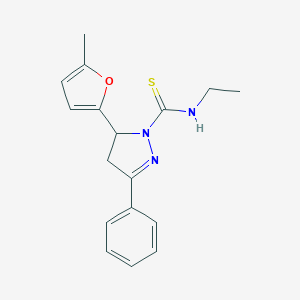
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
